
2-tert-Butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Métodos De Preparación
The synthesis of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide typically involves the cyclization of 2-aminophenol derivatives with sulfonamide precursors under specific reaction conditions. Common synthetic routes include the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane at reflux temperatures . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include BF3·Et2O, 1,4-dioxane, hydrogen peroxide, and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide can be compared with other benzoxazole derivatives, such as:
2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide: This compound has similar structural features but differs in its halogen substitution, leading to different chemical and biological properties.
2-(tert-Butyl)-6-chloro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide: Another similar compound with a different halogen substitution, affecting its reactivity and applications.
The uniqueness of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
Propiedades
Número CAS |
914638-47-4 |
|---|---|
Fórmula molecular |
C13H17FN2O3S |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
2-tert-butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C13H17FN2O3S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)19-12)20(17,18)16(4)5/h6-7H,1-5H3 |
Clave InChI |
GYSIBUKMMHSHPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


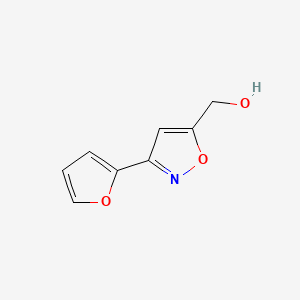

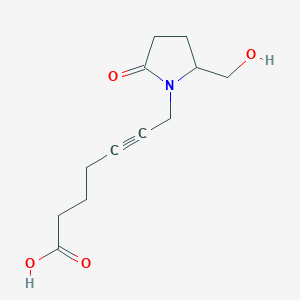
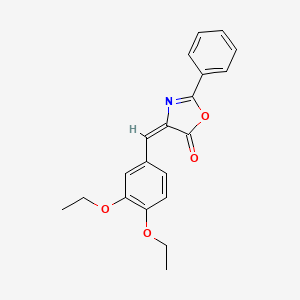

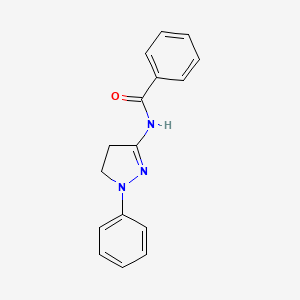
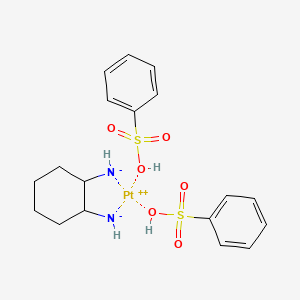
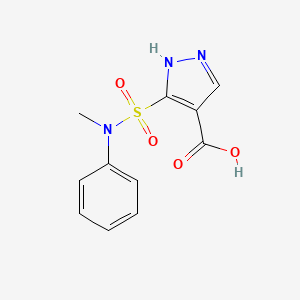

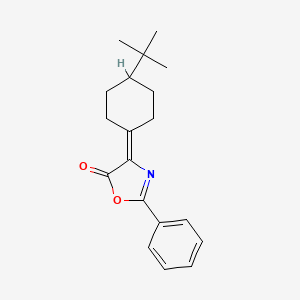
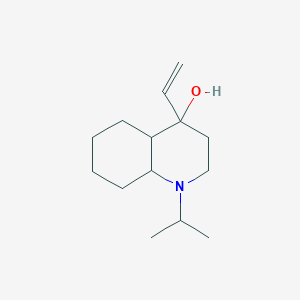

![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)

